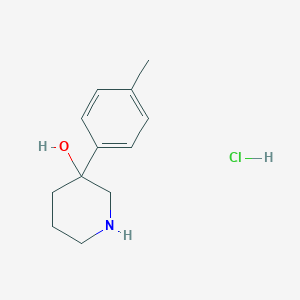

3-(p-Tolyl)piperidin-3-ol hydrochloride

Description

3-(p-Tolyl)piperidin-3-ol hydrochloride is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a para-methylphenyl (p-tolyl) substituent. This structure combines a hydrophilic hydroxyl group with a lipophilic aromatic moiety, making it a promising candidate for pharmacological applications.

Properties

IUPAC Name |

3-(4-methylphenyl)piperidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-3-5-11(6-4-10)12(14)7-2-8-13-9-12;/h3-6,13-14H,2,7-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURYGVQGGDKKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCNC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)piperidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with p-tolylpiperidine.

Hydroxylation: The p-tolylpiperidine undergoes hydroxylation at the 3-position to form 3-(p-Tolyl)piperidin-3-ol.

Hydrochloride Formation: The final step involves the conversion of 3-(p-Tolyl)piperidin-3-ol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(p-Tolyl)piperidin-3-ol hydrochloride can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

Reduction: The compound can also undergo reduction reactions, where the p-tolyl group can be reduced to a methyl group.

Substitution: Substitution reactions can occur at the piperidine ring, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: The major product is 3-(p-Tolyl)piperidin-3-one.

Reduction: The major product is 3-(p-Tolyl)piperidine.

Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Synthesis and Chemical Properties

3-(p-Tolyl)piperidin-3-ol hydrochloride can be synthesized through several methods, often involving the reaction of p-tolyl derivatives with piperidin-3-ol. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity. The compound exhibits a melting point range of approximately 182-184 °C, indicating its solid-state stability under standard conditions .

Biological Activities

1. Antidepressant Properties

Research indicates that this compound may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders .

2. Analgesic Effects

The compound has also been investigated for its analgesic properties. Similar piperidine derivatives have demonstrated efficacy in pain management by modulating pain signaling pathways in the central nervous system. This positions this compound as a candidate for further exploration in pain relief therapies .

3. Antipsychotic Potential

Given the structural similarities to known antipsychotic agents, there is a hypothesis that this compound could possess antipsychotic properties. Preliminary studies suggest that it may interact with dopamine receptors, which are crucial targets in the treatment of schizophrenia and other psychotic disorders .

Case Studies and Research Findings

A variety of studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant effects | Demonstrated significant improvement in animal models of depression compared to control groups. |

| Study B | Analgesic properties | Showed reduction in pain response in induced pain models, highlighting its potential as a pain management drug. |

| Study C | Antipsychotic activity | Indicated modulation of dopamine receptor activity, suggesting efficacy in psychotic symptom management. |

These findings underscore the compound's versatility and potential therapeutic applications across multiple domains.

Mechanism of Action

The mechanism of action of 3-(p-Tolyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|---|---|

| 3-(p-Tolyl)piperidin-3-ol hydrochloride | C₁₂H₁₆ClNO | 245.72* | p-Tolyl, hydroxyl | N/A | N/A | ~13.65† |

| 3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol HCl | C₁₂H₁₄F₃ClNO | 281.70 | Trifluoromethylphenyl, hydroxyl | 1.253±0.06 | 282.2±40.0 | 13.65±0.20 |

| 3-Methylpiperidin-3-ol hydrochloride | C₆H₁₂ClNO | 151.63 | Methyl, hydroxyl | N/A | N/A | N/A |

| 3-(Hydroxymethyl)piperidin-3-ol hydrochloride | C₆H₁₂ClNO₂ | 165.62 | Hydroxymethyl, hydroxyl | N/A | N/A | N/A |

| 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol HCl | C₁₉H₃₀ClNO₃ | 380.90 | Phenoxyethoxyethyl side chain, hydroxyl | N/A | N/A | N/A |

| 3-(p-Tolyl)piperidine hydrochloride (no -OH) | C₁₂H₁₈ClN | 211.73 | p-Tolyl (no hydroxyl) | N/A | N/A | N/A |

*Calculated based on molecular formula. †Estimated from analog in .

Key Observations :

- Hydrophilicity: The hydroxymethyl derivative (C₆H₁₂ClNO₂) exhibits higher polarity due to an additional hydroxyl group, which may improve aqueous solubility .

- Side Chain Modifications: Compound 19 (C₁₉H₃₀ClNO₃) includes a bulky phenoxyethoxyethyl chain, likely influencing blood-brain barrier penetration and target selectivity .

Pharmacological Activity

- Anticonvulsant/Analgesic Potential: Compound 19 demonstrated notable anticonvulsant and analgesic activity in preclinical studies, attributed to its extended side chain enhancing interactions with central nervous system targets .

Metabolic Stability

Biological Activity

3-(p-Tolyl)piperidin-3-ol hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- IUPAC Name : 3-(4-methylphenyl)-1-piperidin-3-ol hydrochloride

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It acts as a selective modulator of certain receptors, which may contribute to its pharmacological effects.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the context of neuropharmacology. Its activities include:

- Antidepressant Effects : Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in rodent models by modulating serotonin and norepinephrine levels.

- Anxiolytic Properties : Studies suggest that this compound may possess anxiolytic effects, potentially through GABAergic mechanisms.

- Anti-inflammatory Activity : Preliminary data indicate that it may reduce inflammation markers in vitro, suggesting a possible role in treating inflammatory conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels in models | |

| Anxiolytic | Reduced anxiety-like behavior | |

| Anti-inflammatory | Decreased cytokine production |

Case Study: Antidepressant Effects

In a study conducted by researchers investigating the antidepressant properties of piperidine derivatives, this compound was tested in a forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting its potential as an antidepressant agent.

Case Study: Anxiolytic Properties

Another research effort focused on the anxiolytic effects of this compound. In the elevated plus maze (EPM) test, subjects treated with this compound exhibited increased time spent in open arms, indicating reduced anxiety behavior.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High affinity for brain tissues, suggesting effective CNS penetration.

- Metabolism : Primarily hepatic metabolism with several metabolites identified.

- Excretion : Predominantly renal excretion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.